1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene molecular weight
1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene molecular weight
An In-depth Technical Guide: 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene, a substituted aromatic compound of significant interest in medicinal chemistry and materials science. We will begin by clarifying the precise identity of the most relevant isomer, 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene, and detail its fundamental physicochemical properties, including its molecular weight of 204.57 g/mol .[1] The guide explores the synthetic utility and reactivity of its constituent functional groups—the chloro, ethynyl, and trifluoromethyl moieties—which together make it a versatile building block for complex molecular architectures. Emphasis is placed on its applications in drug discovery, highlighting how its unique structural features can be leveraged to enhance the pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents. A detailed experimental protocol for a representative Sonogashira coupling reaction is provided, complete with a workflow visualization, to illustrate its practical application in a laboratory setting. This document serves as a critical resource for scientists seeking to incorporate this valuable synthetic intermediate into their research and development programs.
Introduction: A Trifunctional Synthetic Building Block
In the landscape of modern chemical synthesis, particularly within drug discovery, the strategic selection of molecular building blocks is paramount. 1-Chloro-2-ethynyl-4-(trifluoromethyl)benzene, or more precisely identified by its well-documented isomer 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene (CAS No: 1231244-86-2) , represents a confluence of three highly strategic functional groups on a single benzene scaffold.[1] The convergence of these moieties—a reactive alkyne, a versatile halogen, and a metabolically robust trifluoromethyl group—renders this compound a highly valuable intermediate for the synthesis of novel organic materials and pharmaceutical candidates.
The utility of this molecule stems from the distinct and synergistic properties of its functional groups:
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The Ethynyl Group (-C≡CH): This terminal alkyne is a cornerstone of modern coupling chemistry. It readily participates in reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction and palladium-catalyzed cross-couplings like the Sonogashira reaction, enabling the efficient construction of complex molecular frameworks.[2]
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The Trifluoromethyl Group (-CF₃): The inclusion of a -CF₃ group is a well-established strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.[3][4] By blocking sites of oxidative metabolism and altering electronic properties, this group can significantly improve a molecule's pharmacokinetic profile.[4]
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The Chloro Group (-Cl): The chlorine atom serves a dual purpose. It acts as a versatile synthetic handle, providing a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Furthermore, the strategic placement of chlorine can modulate a molecule's electronic landscape and serve as a bioisostere for other functional groups, influencing target binding and overall biological activity.[5][6]
This guide will dissect these features, providing researchers with the foundational knowledge required to effectively utilize this powerful synthetic intermediate.
Physicochemical Properties
A precise understanding of a compound's physical and chemical properties is essential for its application. The key quantitative data for 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-chloro-1-ethynyl-2-(trifluoromethyl)benzene | PubChem[1] |
| Synonyms | 4-CHLORO-1-ETHYNYL-2-(TRIFLUOROMETHYL)-BENZENE | PubChem[1] |
| CAS Number | 1231244-86-2 | PubChem[1] |
| Molecular Formula | C₉H₄ClF₃ | PubChem[1] |
| Molecular Weight | 204.57 g/mol | PubChem[1] |
| Monoisotopic Mass | 203.9953623 Da | PubChem[1] |
| Computed XLogP3 | 3.7 | PubChem[1] |
| SMILES | C#CC1=C(C=C(C=C1)Cl)C(F)(F)F | PubChem[1] |
| InChIKey | QWJRWJFXESMNBP-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Reactivity
Synthetic Approaches
The synthesis of 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene typically involves the introduction of the ethynyl group onto a pre-functionalized benzene ring. A common and robust strategy is the Sonogashira coupling reaction . This approach would involve coupling a protected or terminal alkyne, such as trimethylsilylacetylene (TMSA), with a suitable di-halogenated precursor like 1,4-dichloro-2-(trifluoromethyl)benzene or 4-bromo-1-chloro-2-(trifluoromethyl)benzene. The reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. Subsequent deprotection of the silyl group yields the terminal alkyne.
Chemical Reactivity and Mechanistic Causality
The reactivity of this molecule is dominated by the ethynyl and chloro groups, providing two orthogonal sites for chemical modification.
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Reactions of the Ethynyl Group: The terminal alkyne is the more reactive site for certain transformations. Its high electron density and the acidity of the terminal proton make it an excellent nucleophile in its deprotonated (acetylide) form. This is the basis for its utility in Sonogashira coupling reactions , where it can be coupled with aryl or vinyl halides to form new carbon-carbon bonds. The copper(I) co-catalyst is mechanistically crucial, as it is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium(II) center in the catalytic cycle.
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Reactions of the Chloro Group: The chloro group is a classic handle for palladium-catalyzed cross-coupling reactions . While less reactive than a bromo or iodo substituent, it can be effectively activated using electron-rich phosphine ligands (e.g., SPhos, XPhos) in reactions like Suzuki, Stille, or Buchwald-Hartwig aminations. This allows for the late-stage introduction of diverse aryl, heteroaryl, or amine fragments, a strategy widely employed in the generation of compound libraries for drug screening.
The presence of the strongly electron-withdrawing -CF₃ group influences the reactivity of the aromatic ring, deactivating it towards electrophilic aromatic substitution but activating the chloro-substituent towards nucleophilic aromatic substitution under certain conditions.
Applications in Drug Development and Research
The unique combination of functional groups in 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene makes it a privileged scaffold in medicinal chemistry.
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Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a core aromatic or heteroaromatic structure. The subject compound can serve as a key starting material for such molecules. For instance, the ethynyl group can be used to link to a hinge-binding pharmacophore, while the chloro position can be functionalized to extend into a solvent-exposed region of the kinase active site to enhance potency and selectivity.
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Enhancing Pharmacokinetic Properties: The trifluoromethyl group is a bioisostere of a methyl group but with profoundly different electronic properties. Its inclusion is a proven method to block metabolic oxidation of the aromatic ring, thereby increasing the compound's half-life and oral bioavailability.[4] Furthermore, the lipophilicity imparted by the -CF₃ group (as indicated by the high XLogP of 3.7) can enhance membrane permeability, which is critical for reaching intracellular targets or crossing the blood-brain barrier.[1][3][4]
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Probes for Chemical Biology: The terminal alkyne allows for the straightforward attachment of reporter tags (e.g., fluorophores, biotin) via click chemistry. This enables the synthesis of chemical probes to study target engagement, identify off-targets, or visualize the distribution of a compound within cells or tissues.
Experimental Protocol: Synthesis via Sonogashira Coupling
This section provides a representative, step-by-step protocol for using 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene in a Sonogashira coupling reaction with an aryl iodide. This workflow demonstrates its application as a core building block.
Workflow Visualization
Caption: A generalized workflow for a Sonogashira cross-coupling reaction.
Materials & Equipment
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Reagents: 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene, an aryl iodide (e.g., 4-iodoanisole), Pd(PPh₃)₂Cl₂, Copper(I) iodide (CuI), Triethylamine (Et₃N), Tetrahydrofuran (THF, anhydrous).
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Equipment: Schlenk flask, magnetic stirrer hotplate, condenser, inert gas line (Nitrogen or Argon), standard laboratory glassware for workup, silica gel for chromatography.
Procedure
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Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
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Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times. This step is critical as the palladium catalyst, particularly in its active Pd(0) state, is oxygen-sensitive.
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Solvent and Reagent Addition: Add anhydrous THF and triethylamine (as both solvent and base). Stir for 5 minutes to dissolve the solids. Add 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene (1.1 eq).
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Reaction: Heat the reaction mixture to 50 °C and stir vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl iodide is consumed (typically 4-12 hours).
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Workup: Cool the reaction to room temperature. Filter the mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
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Purification: The crude residue is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to yield the pure coupled product.
Safety and Handling
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene is classified with the following hazards:
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Combustible liquid[1]
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Harmful if swallowed[1]
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Causes skin irritation[1]
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Causes serious eye irritation[1]
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May cause respiratory irritation[1]
Handling Recommendations:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of vapors and contact with skin and eyes.
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Store in a tightly sealed container in a cool, dry place away from ignition sources.
Conclusion
4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene is a synthetically versatile and strategically important molecule for chemists in research and industry. Its value is derived from the orthogonal reactivity of its ethynyl and chloro groups, combined with the beneficial pharmacokinetic influence of the trifluoromethyl moiety. A thorough understanding of its properties, reactivity, and handling, as detailed in this guide, enables researchers to harness its full potential as a building block for the discovery and development of next-generation pharmaceuticals and advanced materials.
References
- Title: Supporting Information Source: Google Cloud Storage URL
- Title: 1-chloro-2-ethynyl-4-(trifluoromethoxy)benzene (C9H4ClF3O)
- Title: 4-Chloro-1-ethynyl-2-(trifluoromethyl)
- Title: Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene - PrepChem.
- Title: 273928-28-2|1-Chloro-4-ethynyl-2-(trifluoromethyl)
- Title: 1-Ethynyl-4-(trifluoromethyl)
- Title: 1-Ethynyl-4-(trifluoromethyl)benzene | 705-31-7 | Tokyo Chemical Industry Co., Ltd.(JP)
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Source: PubMed URL
- Title: Fluorine in drug discovery: Role, design and case studies Source: AIMS Press URL
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI Source: MDPI URL
- Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review | Request PDF - ResearchGate Source: ResearchGate URL
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- 1. 4-Chloro-1-ethynyl-2-(trifluoromethyl)benzene | C9H4ClF3 | CID 53434639 - PubChem [pubchem.ncbi.nlm.nih.gov]
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